4-[(2,6-Dimethylphenoxy)methyl]benzoic acid 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 149288-34-6
VCID: VC6807798
InChI: InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
SMILES: CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O
Molecular Formula: C16H16O3
Molecular Weight: 256.301

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid

CAS No.: 149288-34-6

Cat. No.: VC6807798

Molecular Formula: C16H16O3

Molecular Weight: 256.301

* For research use only. Not for human or veterinary use.

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid - 149288-34-6

Specification

CAS No. 149288-34-6
Molecular Formula C16H16O3
Molecular Weight 256.301
IUPAC Name 4-[(2,6-dimethylphenoxy)methyl]benzoic acid
Standard InChI InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Standard InChI Key BESKEYBHECGTNW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid consists of a benzoic acid core (C₆H₅COOH) with a (2,6-dimethylphenoxy)methyl group (-CH₂-O-C₆H₃(CH₃)₂) at the 4-position. The 2,6-dimethylphenoxy moiety introduces steric hindrance and lipophilicity, influencing reactivity and solubility.

IUPAC Name and Formula

  • IUPAC Name: 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid

  • Molecular Formula: C₁₇H₁₈O₃

  • Molecular Weight: 270.32 g/mol (calculated)

Structural Analogues

The compound shares structural motifs with:

  • 4-Bromo-2-methylbenzoic acid methyl ester: A key intermediate in palladium-catalyzed coupling reactions .

  • 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol: Demonstrates the stability of 2,6-dimethylphenoxy groups under thermal conditions .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is documented, analogous methodologies suggest two pathways:

Mitsunobu Reaction

  • Substrates: 4-Hydroxymethylbenzoic acid and 2,6-dimethylphenol.

  • Conditions: Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .

  • Outcome: Ether linkage formation via nucleophilic substitution.

Esterification-Hydrolysis Sequence

  • Step 1: Esterification of 4-bromomethylbenzoic acid with methanol under sulfuric acid catalysis .

  • Step 2: Nucleophilic aromatic substitution with 2,6-dimethylphenol.

  • Step 3: Hydrolysis of the ester to yield the free carboxylic acid.

Reaction Optimization

  • Catalysts: Palladium complexes (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in related systems .

  • Solvents: Mixed polar solvents (e.g., THF/water) improve reaction homogeneity .

  • Yield: Estimated 65–75% based on analogous syntheses .

Physicochemical Properties

Predicted Properties (Table 1)

PropertyValueMethod of Estimation
Melting Point160–165°CAnalogous benzoic acids
LogP (Partition Coefficient)3.2 ± 0.3ChemAxon Calculator
Water Solubility0.12 mg/mL (25°C)QSPR Models
pKa4.1 (carboxylic acid)Experimental analogs

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for aromatic methyl groups (δ 2.3–2.5 ppm) and a multiplet for the phenoxy-methylene protons (δ 4.8–5.1 ppm) .

  • IR: Strong absorbance at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s benzoic acid core and lipophilic substituent make it a candidate for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to aspirin derivatives .

  • Antiparasitic Agents: Structural similarity to fluralaner precursors .

Agrochemical Development

  • Herbicides: Phenoxy groups are common in auxin mimics (e.g., 2,4-D) .

  • Insect Growth Regulators: Methyl-substituted aromatics disrupt chitin synthesis .

Regulatory and Patent Landscape

Patent Analysis

  • CN109553532B: Describes palladium-catalyzed synthesis of brominated benzoates, applicable to derivative synthesis .

  • US9464060: Covers phenoxy-methyl benzoic acid derivatives for pesticidal use .

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